3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-26-17-7-4-15(5-8-17)19-11-16-6-9-21-20(22(16)29-23(19)25)13-24(14-28-21)12-18-3-2-10-27-18/h4-9,11,18H,2-3,10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGAWNJPHTFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5CCCO5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazine class of heterocyclic compounds and features a unique molecular structure conducive to various pharmacological effects. The focus of this article is to explore the biological activity of this compound, including its antioxidant and anticancer properties, alongside relevant research findings.
- Molecular Formula : C23H23NO5
- Molecular Weight : 393.4 g/mol
- CAS Number : 946292-80-4
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly employed to evaluate the antioxidant capacity of such compounds.
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher | Yes |
| Compound B | 1.35 times higher | Yes |
| 3-(4-Methoxyphenyl)... | TBD | TBD |
The results indicate that certain derivatives have antioxidant activities surpassing that of ascorbic acid, establishing their potential utility in preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, studies have shown that derivatives of this compound demonstrate cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| U-87 | 19.6 ± 1.5 | 3-(4-methoxyphenyl)... |
| MDA-MB-231 | TBD | TBD |
The compound exhibited a significantly lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating a higher sensitivity and potential for therapeutic application in glioblastoma treatment .
Case Studies
Several studies have explored the biological significance of oxazine derivatives:
- Antioxidant Screening : In a study evaluating multiple derivatives of oxazines, it was found that the introduction of specific functional groups significantly enhanced radical scavenging activity .
- Anticancer Efficacy : Another study highlighted the efficacy of oxazine derivatives against various cancer cell lines, with some compounds showing more than twice the activity compared to standard chemotherapeutics .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds in the oxazine class exhibit significant antioxidant properties. The antioxidant capacity of 3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher | Yes |
| Compound B | 1.35 times higher | Yes |
| 3-(4-Methoxyphenyl)... | TBD | TBD |
The results suggest that certain derivatives have antioxidant activities that surpass those of ascorbic acid, indicating their potential utility in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer properties of this compound have been investigated against various cancer cell lines. Notably, it has shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| U-87 | 19.6 ± 1.5 | 3-(4-methoxyphenyl)... |
| MDA-MB-231 | TBD | TBD |
The compound exhibited a significantly lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating a higher sensitivity and potential for therapeutic application in glioblastoma treatment.
Case Studies
Several studies have explored the biological significance of oxazine derivatives:
- Antioxidant Screening : A study evaluating multiple derivatives of oxazines found that the introduction of specific functional groups significantly enhanced radical scavenging activity.
- Anticancer Efficacy : Another study highlighted the efficacy of oxazine derivatives against various cancer cell lines, with some compounds exhibiting more than twice the activity compared to standard chemotherapeutics.
Q & A
Basic Question
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Look for characteristic shifts: methoxyphenyl protons (~6.8–7.4 ppm) and oxazine ring protons (~4.0–5.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N content (deviation <0.4% from theoretical values) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
What advanced strategies are used to analyze tautomerization or stereochemical dynamics in this compound?
Advanced Question
- Variable Temperature NMR : Monitor proton shifts at different temperatures to detect tautomeric equilibria (e.g., keto-enol transitions) .
- X-ray Crystallography : Resolve stereochemistry using SHELX programs for structure refinement. SHELXL is preferred for high-resolution data .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stable tautomers and transition states .
How can computational methods predict the compound’s reactivity and binding interactions?
Advanced Question
- Molecular Docking (AutoDock/Vina) : Screen against targets like NF-κB or fungal enzymes using crystal structures from the PDB .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Corolate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with bioactivity .
How to design assays for evaluating the compound’s therapeutic potential?
Advanced Question
- Antimicrobial Activity : Broth microdilution (MIC assays) against Plasmodium falciparum (antimalarial) or Trypanosoma brucei (IC₅₀ <10 µM) .
- Anti-inflammatory Testing : Inhibit LPS-induced TNF-α in RAW 264.7 macrophages (ELISA) .
- Cytotoxicity : MTT assays on HEK-293 cells to ensure selectivity (therapeutic index >10) .
How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antitrypanosomal potency)?
Advanced Question
- Dose-Response Curves : Compare EC₅₀ values across studies; variations may arise from assay conditions (e.g., serum concentration) .
- Metabolic Stability : Check if active metabolites contribute to divergent results using liver microsome assays .
- Target Profiling : Use kinase panels or proteome arrays to identify off-target interactions .
How do substituents (e.g., tetrahydrofuran-methyl) influence the compound’s photochemical and thermal stability?
Advanced Question
- Photostability : UV irradiation (300 nm) to test dimerization via [2π+2π] cycloaddition; monitor by ¹H NMR .
- Thermal Analysis : DSC for benzoxazine ring-opening exotherms (~200–250°C) .
- TGA : Decomposition profiles to assess stability under processing conditions .
What methodologies are employed in structure-activity relationship (SAR) studies for this scaffold?
Advanced Question
- Analog Synthesis : Vary substituents (e.g., replace methoxyphenyl with dimethoxyphenyl) and compare bioactivity .
- Pharmacophore Mapping : Identify critical motifs (e.g., oxazine carbonyl for H-bonding) using MOE or Schrödinger .
- Free-Wilson Analysis : Quantify contributions of substituents to antiviral potency .
What crystallographic techniques are critical for resolving this compound’s structure?
Advanced Question
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction with synchrotron sources .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Twinned Data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
What mechanistic pathways underlie the compound’s anti-inflammatory effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
